![molecular formula C19H19N3O3S B1229435 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1229435.png)
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
- (Matarrese et al., 2001): Quinoline-2-carboxamide derivatives, including those similar to N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide, have been labeled for use as potential radioligands in Positron Emission Tomography (PET) imaging. These compounds are useful in assessing peripheral benzodiazepine type receptors in vivo.
Synthesis and Cytotoxic Activity Studies
- (Deady et al., 2003): Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolinecarboxamides, has shown that these compounds have potent cytotoxic properties against various cancer cell lines.
Inhibitor Synthesis for Enzyme Targeting
- (Depreux et al., 2000): The synthesis of quinoline derivatives has been explored for their potential as inhibitors of specific enzymes, such as sorbitol dehydrogenase.
Material Science and Polymer Research
- (Patil et al., 2011): Studies involving quinoxaline-containing aromatic diamines, which are structurally related to quinolinecarboxamides, have been conducted for the development of new polyamides with potential applications in material science.
Photocatalytic and Magnetic Properties
- (Li et al., 2020): Quinoline-based ligands have been used in the synthesis of octamolybdate complexes with significant electrocatalytic, photocatalytic, and magnetic properties.
Antimicrobial Activity
- (Vieira et al., 2014): Quinoxaline derivatives, which are structurally related to quinolinecarboxamides, have demonstrated antimicrobial activity against various bacterial and yeast strains.
Molecular Modelling and Drug Design
- (McKenna et al., 1989): Molecular modelling studies on phenylquinoline-8-carboxamide compounds have been conducted to understand their interactions with DNA and to correlate these features with biological properties, including antitumor activity.
Propriétés
Nom du produit |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C19H19N3O3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-10-15(12-18(13)26(24,25)22(2)3)20-19(23)17-11-9-14-6-4-5-7-16(14)21-17/h4-12H,1-3H3,(H,20,23) |
Clé InChI |
REWOYCGJXJSSRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



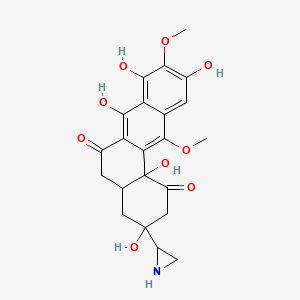

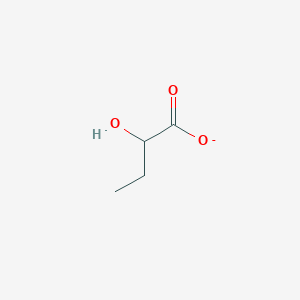
![disodium 6-chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate](/img/structure/B1229359.png)
![[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-sulfanylidenepurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1229360.png)
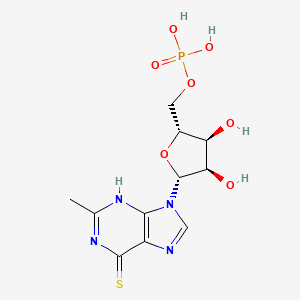
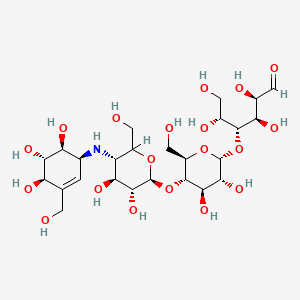

![2-[2-Hydroxy-6-[[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1229365.png)
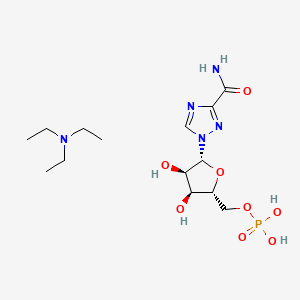
![4-[[2-[[3-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[2-[[4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid](/img/structure/B1229367.png)
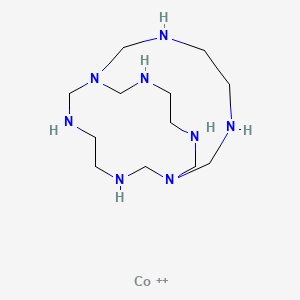
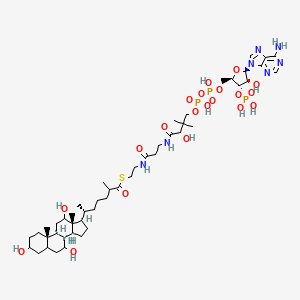
![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)